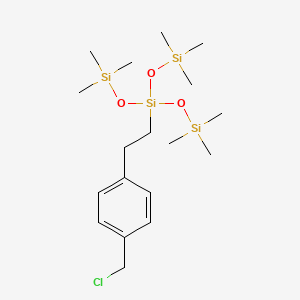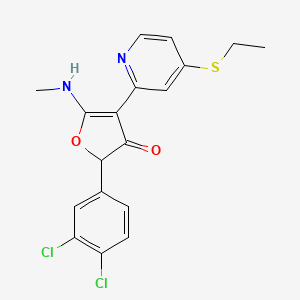
Chloromethylphenethyltris(trimethylsiloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethylphenethyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C18H37ClO3Si4 and a molecular weight of 449.284. It is primarily used for research and development purposes . This compound is known for its unique structure, which includes a chloromethyl group attached to a phenethyl group, further bonded to a silicon atom that is connected to three trimethylsiloxy groups .
Vorbereitungsmethoden
The synthesis of chloromethylphenethyltris(trimethylsiloxy)silane typically involves the reaction of chloromethylphenethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Chloromethylphenethyltris(trimethylsiloxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include substituted phenethyl derivatives, silanols, and various oxidation products .
Wissenschaftliche Forschungsanwendungen
Chloromethylphenethyltris(trimethylsiloxy)silane has several scientific research applications:
Wirkmechanismus
The mechanism of action of chloromethylphenethyltris(trimethylsiloxy)silane involves its ability to form strong bonds with various substrates through its silane groups. The chloromethyl group can react with nucleophiles, allowing for the attachment of the compound to different molecules. This reactivity makes it a valuable tool in modifying surfaces and creating new materials with desired properties .
Vergleich Mit ähnlichen Verbindungen
Chloromethylphenethyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:
Methyltris(trimethylsiloxy)silane: This compound has a similar structure but lacks the phenethyl and chloromethyl groups, making it less reactive in certain substitution reactions.
Chloromethyltris(trimethylsiloxy)silane: This compound is similar but does not have the phenethyl group, which affects its reactivity and applications.
Decamethylcyclopentasiloxane: This cyclic compound has different structural properties and is used in different applications, such as in cosmetics and personal care products.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stable silane structure, making it versatile for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTJRRZVVBCLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)CCl)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClO3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylbutyl]-D-valyl]-, ethyl ester, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)
![7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine](/img/structure/B576155.png)


![2,2,2-Trifluoro-1-[(3S)-3-methyl-1-pyrrolidinyl]ethanone](/img/structure/B576170.png)
![7-[(2-Chloroanilino)methyl]quinolin-8-ol](/img/structure/B576172.png)
